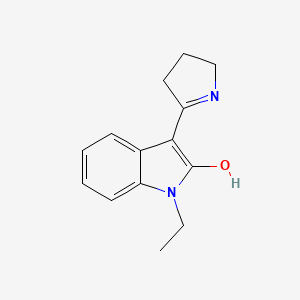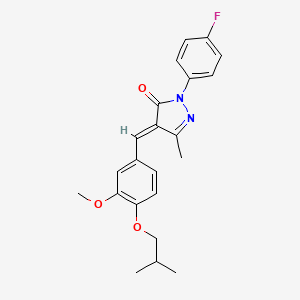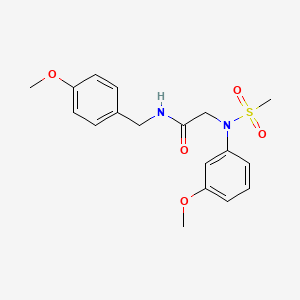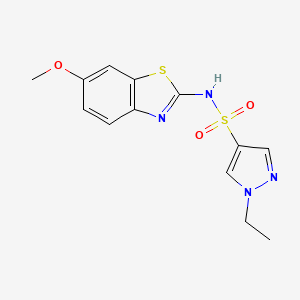
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as EPI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
科学的研究の応用
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects, making it a potential treatment for cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been studied for its neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work through multiple pathways. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of STAT3, a transcription factor involved in the development of cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and physiological effects:
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to decrease the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to increase the expression of antioxidant enzymes in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low molecular weight, which allows for easy penetration of cell membranes. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in vivo.
合成法
The synthesis of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylindole with pyrrolidine in the presence of a catalyst. This reaction produces 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid with a melting point of 152-154°C. The purity of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can be improved through recrystallization.
特性
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-ethylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-8-4-3-6-10(12)13(14(16)17)11-7-5-9-15-11/h3-4,6,8,17H,2,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVIMMVXFJGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)


![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)

![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)